molecular formula C21H23N3O3S2 B2441820 N-cyclopentyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252904-56-5

N-cyclopentyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2441820
CAS No.: 1252904-56-5
M. Wt: 429.55
InChI Key: SQPYMFASXOWUSQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into the chemical modification of related compounds has led to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. For example, the study by Kishimoto et al. (1984) explored the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives starting from related chemical structures. These derivatives showed increased antimicrobial activity against Pseudomonas aeruginosa and some β-lactamase-producing bacteria, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Kishimoto et al., 1984).

Anticancer Activity

The compound's structure is related to that of dual thymidylate synthase and dihydrofolate reductase inhibitors, which have been synthesized as potential anticancer agents. Gangjee et al. (2008) synthesized a series of analogues showing potent inhibitory activities against these enzymes, underscoring the compound's relevance in the design of new anticancer drugs. The most potent dual inhibitor identified in their study demonstrates the importance of the thieno[2,3-d]pyrimidine scaffold in anticancer drug design (Gangjee et al., 2008).

Synthetic Applications

The acetamide moiety, common in pharmaceutical products, has led to the development of new reagents for synthesizing N-alkylacetamides and carbamates. Sakai et al. (2022) reported on p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives as versatile reagents for producing substituted products, demonstrating the utility of similar compounds in pharmaceutical synthesis (Sakai et al., 2022).

Corrosion Inhibition

The pyridopyrimidinones derivatives, similar in structure to the compound , have been evaluated as corrosion inhibitors for carbon steel, showcasing the broad applicability of this chemical family beyond biological activities. Abdallah et al. (2018) found that these derivatives act as mixed-type inhibitors, with their efficiency increasing with concentration. This highlights the potential for using related compounds in industrial applications to protect against corrosion (Abdallah et al., 2018).

Properties

IUPAC Name

N-cyclopentyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-27-16-8-4-5-14(11-16)12-24-20(26)19-17(9-10-28-19)23-21(24)29-13-18(25)22-15-6-2-3-7-15/h4-5,8-11,15H,2-3,6-7,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYMFASXOWUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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